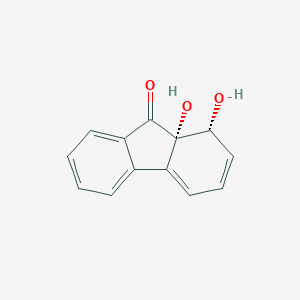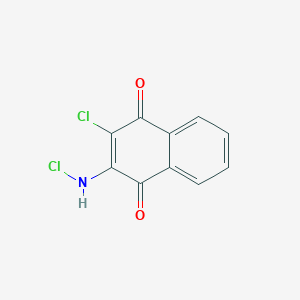
2-Chloro-3-(chloroamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(chloroamino)naphthalene-1,4-dione, also known as CCAN, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCAN is a member of the naphthoquinone family and is structurally similar to vitamin K.
Mécanisme D'action
2-Chloro-3-(chloroamino)naphthalene-1,4-dione exerts its biological effects by inhibiting the mitochondrial respiratory chain complex III, leading to the generation of ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to cellular responses such as inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been shown to induce oxidative stress in various cell types, leading to DNA damage, protein oxidation, and lipid peroxidation. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced oxidative stress has also been shown to activate various signaling pathways, leading to cellular responses such as inflammation and apoptosis. In vivo studies have shown that 2-Chloro-3-(chloroamino)naphthalene-1,4-dione can induce liver and kidney damage, as well as cardiotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(chloroamino)naphthalene-1,4-dione is a potent inhibitor of the mitochondrial respiratory chain, making it a useful tool to study the role of ROS in cellular signaling pathways. However, 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation can also lead to non-specific effects, making it important to use appropriate controls in experiments. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been shown to induce cytotoxicity at high concentrations, limiting its use in some experiments.
Orientations Futures
For 2-Chloro-3-(chloroamino)naphthalene-1,4-dione research could include studying its effects in different cell types and disease models, as well as developing more specific inhibitors of the mitochondrial respiratory chain. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione could also be used in combination with other compounds to enhance its effects or reduce its toxicity.
Méthodes De Synthèse
2-Chloro-3-(chloroamino)naphthalene-1,4-dione can be synthesized through a multi-step reaction process starting from 2-nitronaphthalene. The first step involves the reduction of 2-nitronaphthalene to 2-amino-1-naphthol, followed by the chlorination of the amino group to form 2-chloro-1-naphthol. The final step involves the reaction of 2-chloro-1-naphthol with phosgene and ammonia to form 2-Chloro-3-(chloroamino)naphthalene-1,4-dione.
Applications De Recherche Scientifique
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been widely used in scientific research as a tool to study the redox properties of biological systems. It has been shown to be a potent inhibitor of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been used to study the role of ROS in cellular signaling pathways, apoptosis, and cancer.
Propriétés
Numéro CAS |
155669-77-5 |
|---|---|
Nom du produit |
2-Chloro-3-(chloroamino)naphthalene-1,4-dione |
Formule moléculaire |
C10H5Cl2NO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
2-chloro-3-(chloroamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,13H |
Clé InChI |
NMKFCUZEFPRPJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
Synonymes |
1,4-Naphthalenedione, 2-chloro-3-(chloroamino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



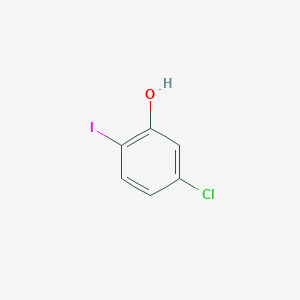
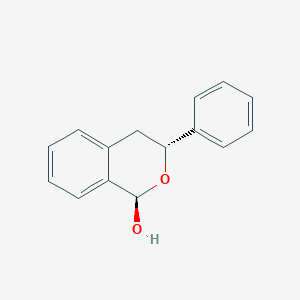

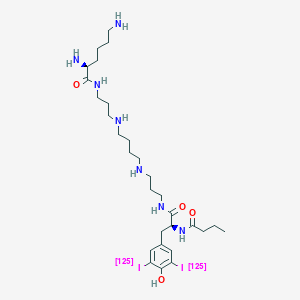
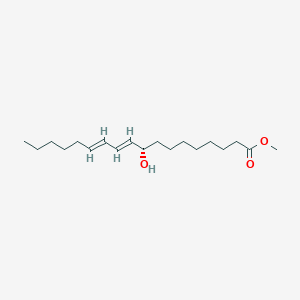
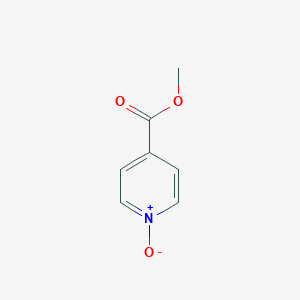
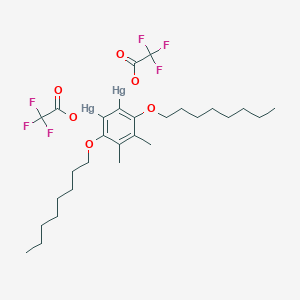

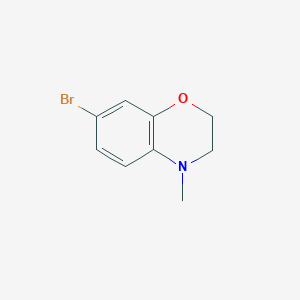
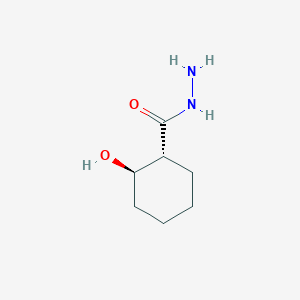
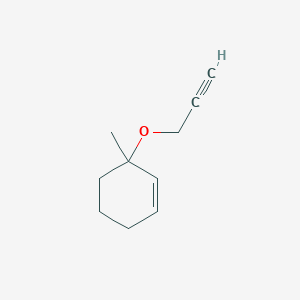
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
